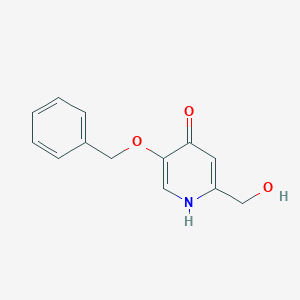

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-5-phenylmethoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-8-11-6-12(16)13(7-14-11)17-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJLZADTSIIYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CNC(=CC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728634 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

59281-14-0 | |

| Record name | 5-(benzyloxy)-2-(hydroxymethyl)-1,4-dihydropyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of published data for this specific compound, this document combines reported information with predicted properties and proposed experimental protocols based on the chemistry of analogous structures. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and evaluation of this and related molecules.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₃ | [] |

| Molecular Weight | 231.25 g/mol | [] |

| CAS Number | 165948-37-8 | |

| IUPAC Name | This compound | [] |

| Predicted Boiling Point | 463.4 ± 45.0 °C | [2] |

| Predicted Density | 1.27 ± 0.1 g/cm³ | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Proposed Experimental Protocols

The following sections detail proposed methodologies for the synthesis and purification of this compound. These protocols are based on established chemical transformations of similar pyridine and benzyloxy-containing compounds and should be adapted and optimized as necessary.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from commercially available materials. A plausible synthetic route is outlined below.

Step 1: Protection of the Hydroxyl Group of a Pyridine Precursor

The initial step involves the protection of the 4-hydroxyl group of a suitable pyridine precursor, such as kojic acid (5-hydroxy-2-(hydroxymethyl)pyran-4-one), which can be converted to a pyridinone. The benzyloxy protecting group is introduced via a Williamson ether synthesis.

-

Reaction: 5-hydroxy-2-(hydroxymethyl)pyridin-4-one with benzyl bromide in the presence of a base.

-

Reagents and Solvents:

-

5-hydroxy-2-(hydroxymethyl)pyridin-4-one

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or a similar inorganic base

-

Acetone or N,N-Dimethylformamide (DMF) as the solvent

-

-

Procedure:

-

Dissolve 5-hydroxy-2-(hydroxymethyl)pyridin-4-one in the chosen solvent.

-

Add potassium carbonate to the solution.

-

Slowly add benzyl bromide to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic base.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Step 2: Purification of this compound

The crude product from the synthesis will likely contain unreacted starting materials and by-products. Purification can be achieved using silica gel flash column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing the polarity).

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase composition and pack the column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Load the sample onto the column.

-

Elute the column with the mobile phase, gradually increasing the concentration of ethyl acetate.

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.

-

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the proposed synthesis and purification of this compound.

Caption: Proposed workflow for the synthesis and purification of the target compound.

Spectral Data

Biological Activity and Signaling Pathways

Currently, there is no published information regarding the specific biological activities of this compound or its involvement in any signaling pathways. Given its structural motifs, which are present in various biologically active molecules, it may be a candidate for screening in a range of biological assays, including but not limited to, kinase inhibition, antimicrobial, or antiviral assays. Any investigation into its biological function would represent a novel contribution to the field.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug development. This guide provides the currently available chemical information and outlines a proposed pathway for its synthesis and purification. The lack of experimental spectral data and biological activity studies highlights a significant opportunity for original research. The methodologies and data presented herein are intended to facilitate these future research endeavors.

References

Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The following sections provide a comprehensive overview of a plausible multi-step synthesis, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.

Overview of the Synthetic Strategy

A feasible and modular five-step synthetic route to this compound has been devised, commencing with the commercially available starting material, 5-hydroxy-2-methylpyridine. The overall strategy involves:

-

Protection of the Hydroxyl Group: The phenolic hydroxyl group of 5-hydroxy-2-methylpyridine is protected as a benzyl ether to prevent unwanted side reactions in subsequent steps.

-

Oxidation of the Methyl Group: The 2-methyl group is oxidized to a carboxylic acid, a key functional group transformation for introducing the hydroxymethyl moiety.

-

Reduction of the Carboxylic Acid: The newly formed carboxylic acid is selectively reduced to the corresponding primary alcohol.

-

N-Oxidation of the Pyridine Ring: The pyridine nitrogen is oxidized to an N-oxide, activating the 4-position for subsequent functionalization.

-

Rearrangement to the Pyridin-4-ol: The final step involves the rearrangement of the pyridine N-oxide to introduce the hydroxyl group at the 4-position, yielding the target molecule.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. Quantitative data, where available in the literature for analogous reactions, is summarized in the accompanying tables.

Step 1: Synthesis of 5-(Benzyloxy)-2-methylpyridine

The protection of the hydroxyl group of 5-hydroxy-2-methylpyridine is a standard etherification reaction.

Experimental Protocol:

-

To a solution of 5-hydroxy-2-methylpyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford 5-(benzyloxy)-2-methylpyridine.

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-Hydroxy-2-methylpyridine | Benzyl bromide, K₂CO₃ | DMF | 60-80 | 4-8 | 85-95 |

Table 1: Quantitative data for the synthesis of 5-(benzyloxy)-2-methylpyridine.

Step 2: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid

The oxidation of the methyl group at the 2-position of the pyridine ring can be achieved using a strong oxidizing agent like potassium permanganate.[1]

Experimental Protocol:

-

Dissolve 5-(benzyloxy)-2-methylpyridine (1.0 eq) in a mixture of t-butanol and water.

-

Heat the solution to 70-90 °C with vigorous stirring.

-

Slowly add a solution of potassium permanganate (KMnO₄, 2.0-3.0 eq) in water dropwise over 1-2 hours.

-

Maintain the temperature and continue stirring until the purple color of the permanganate disappears, indicating the completion of the reaction.

-

Filter the hot reaction mixture to remove the manganese dioxide (MnO₂) precipitate.

-

Cool the filtrate in an ice bath and carefully acidify with hydrochloric acid to a pH of 3-4 to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-(benzyloxy)pyridine-2-carboxylic acid.[1]

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-(Benzyloxy)-2-methylpyridine | KMnO₄ | t-Butanol/Water | 70-90 | 2-4 | 60-80 |

Table 2: Quantitative data for the synthesis of 5-(benzyloxy)pyridine-2-carboxylic acid.

Step 3: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridine

The reduction of the carboxylic acid to a primary alcohol can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Experimental Protocol (using LiAlH₄):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 5-(benzyloxy)pyridine-2-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it with THF or ethyl acetate.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-(benzyloxy)-2-(hydroxymethyl)pyridine.

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-(Benzyloxy)pyridine-2-carboxylic acid | LiAlH₄ | THF | 0 to RT | 2-4 | 80-90 |

| 5-(Benzyloxy)pyridine-2-carboxylic acid | BH₃·THF or BH₃·SMe₂ | THF | 0 to RT | 2-6 | 85-95 |

Table 3: Comparative quantitative data for the reduction of 5-(benzyloxy)pyridine-2-carboxylic acid.

Step 4: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridine N-oxide

The N-oxidation of the pyridine ring is a crucial step to enable the introduction of the 4-hydroxy group. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.

Experimental Protocol:

-

Dissolve 5-(benzyloxy)-2-(hydroxymethyl)pyridine (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-oxide.

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-(Benzyloxy)-2-(hydroxymethyl)pyridine | m-CPBA | DCM | 0 to RT | 12-24 | 80-95 |

Table 4: Quantitative data for the N-oxidation of 5-(benzyloxy)-2-(hydroxymethyl)pyridine.

Step 5: Synthesis of this compound

The final step involves the rearrangement of the pyridine N-oxide to the desired pyridin-4-ol. This is typically achieved by heating with acetic anhydride followed by hydrolysis.

Experimental Protocol:

-

Suspend 5-(benzyloxy)-2-(hydroxymethyl)pyridine N-oxide (1.0 eq) in acetic anhydride (5-10 eq).

-

Heat the mixture to reflux (approximately 130-140 °C) for 2-4 hours.

-

Monitor the reaction by TLC for the consumption of the starting material.

-

Cool the reaction mixture and carefully add water or an aqueous base (e.g., sodium carbonate solution) to hydrolyze the excess acetic anhydride and any acetate ester intermediates.

-

Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.

| Reactant | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 5-(Benzyloxy)-2-(hydroxymethyl)pyridine N-oxide | Acetic anhydride | 130-140 | 2-4 | 50-70 |

Table 5: Quantitative data for the rearrangement to this compound.

Conclusion

This technical guide outlines a robust and logical multi-step synthesis for this compound. The provided experimental protocols are based on well-established chemical transformations and can be adapted and optimized for specific laboratory conditions. The structured data tables and workflow diagrams offer a clear and concise reference for researchers engaged in the synthesis of this and related pyridinol compounds. Careful monitoring and purification at each stage are crucial for achieving high yields and purity of the final product.

References

In-depth Technical Guide: 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol (CAS 165948-37-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a compilation of publicly available data primarily from chemical suppliers. As of the latest search, there is a notable absence of peer-reviewed research articles detailing the specific biological activities, comprehensive experimental protocols, or established signaling pathway interactions for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. This guide, therefore, focuses on its chemical identity, fundamental properties, and the broader context of its chemical class, which is known for significant biological activities.

Core Compound Identification

Chemical Name: this compound CAS Number: 165948-37-8 Molecular Formula: C₁₃H₁₃NO₃ Molecular Weight: 231.25 g/mol [] Synonyms: 2-(hydroxymethyl)-5-(phenylmethoxy)-1H-pyridin-4-one[]

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that this information is sourced from chemical vendor catalogues and may not have been independently verified in peer-reviewed literature.

| Property | Value | Source |

| Molecular Weight | 231.25 | [] |

| Molecular Formula | C₁₃H₁₃NO₃ | [] |

| IUPAC Name | 2-(hydroxymethyl)-5-(phenylmethoxy)-1H-pyridin-4-one | [] |

| SMILES | C1=CC=C(C=C1)COC2=CNC(=CC2=O)CO | [] |

| InChI Key | IWJLZADTSIIYBX-UHFFFAOYSA-N | [] |

| Storage Conditions | Recommended storage at 2-8°C, sealed in a dry environment. | [2] |

Context in Medicinal Chemistry: The Pyridin-4-one Scaffold

While specific biological data for this compound is not publicly available, the core structure, a substituted pyridin-4-one, is a well-established privileged scaffold in medicinal chemistry. Derivatives of hydroxypyridinones are known to exhibit a wide range of biological activities, which may suggest potential areas of investigation for this specific compound.

Potential Areas of Biological Relevance:

-

Metal Chelation: Hydroxypyridinone moieties are renowned for their ability to chelate metal ions, particularly iron (Fe³⁺). This property has been extensively explored for the development of iron chelators for the treatment of iron overload disorders.

-

Enzyme Inhibition: The metal-chelating properties of this scaffold also make it a candidate for inhibiting metalloenzymes, where the catalytic activity is dependent on a metal cofactor.

-

Antimicrobial and Antifungal Activity: Various functionalized pyridin-4-one derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.

-

Anticancer and Antiproliferative Effects: The pyridin-4-one core is present in a number of compounds investigated for their potential to inhibit cancer cell growth.

-

Antiviral Activity: Some pyridinone derivatives have been explored as potential antiviral agents.

The logical relationship for the potential application of this compound, based on its structural class, can be visualized as follows:

References

In-Depth Technical Guide on 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a pyridinone derivative of interest in medicinal chemistry. This document details its structural characterization through nuclear magnetic resonance (NMR) and mass spectrometry (MS), alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data

The structural integrity of this compound, which predominantly exists in its pyridin-4(1H)-one tautomeric form, is confirmed by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data

The proton NMR spectrum and mass spectrometry data provide key insights into the molecular structure. The data presented here has been compiled from cited literature.

| Technique | Data | Source |

| ¹H NMR | (300 MHz, DMSO-d₆) δ (ppm): 11.08 (br s, 1H), 7.51-7.28 (m, 6H), 6.16 (br s, 1H), 5.56 (br s, 1H), 5.01 (s, 2H), 4.34 (s, 2H) | [1] |

| LC-MS | (M-H)⁺ = 232 | [1] |

Note: As of the latest update, experimental ¹³C NMR and Infrared (IR) spectroscopy data for this compound were not publicly available in the searched resources. Researchers are advised to acquire this data experimentally for complete characterization.

Experimental Protocols

The synthesis of this compound can be achieved through the treatment of its pyranone precursor with an ammonia solution.

Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one

A suspension of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (53.2 g, 229 mmol) is prepared in a mixture of industrial methylated alcohol (IMS, 75 mL) and water (400 mL). To this suspension, a solution of ammonium hydroxide (NH₄OH, 400 mL) is added slowly at a temperature of 70 °C. The reaction mixture is then stirred continuously for 18 hours. Following the completion of the reaction, the solution is cooled to room temperature and diluted with an additional 400 mL of water, with stirring continued for another 30 minutes. The resulting solid product is collected by filtration and dried under a vacuum to yield 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one as a light brown solid (42.5 g, 80% yield).[1]

Visualizations

To further elucidate the experimental process, a workflow diagram is provided below.

Caption: Synthetic pathway for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one.

References

An In-depth Technical Guide to 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a pyridinone derivative of interest in medicinal chemistry. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Molecular Structure and Properties

This compound, with the IUPAC name 2-(hydroxymethyl)-5-(phenylmethoxy)-1H-pyridin-4-one, is a heterocyclic organic compound. Its molecular structure consists of a central pyridin-4-one ring substituted with a benzyloxy group at the 5-position and a hydroxymethyl group at the 2-position. The presence of these functional groups imparts specific chemical properties and potential for biological activity.

Below is a visualization of the molecular structure of this compound generated using the DOT language.

Caption: 2D representation of this compound.

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C13H13NO3 | [1][] |

| Molecular Weight | 231.25 g/mol | [1][] |

| IUPAC Name | 2-(hydroxymethyl)-5-(phenylmethoxy)-1H-pyridin-4-one | [] |

| CAS Number | 165948-37-8, 59281-14-0 | [1][] |

| SMILES | OCc1cc(=O)c(OCc2ccccc2)cn1 | [] |

| Predicted Boiling Point | 463.4 ± 45.0 °C | |

| Predicted Density | 1.27 ± 0.1 g/cm³ |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined below. This procedure is based on the reaction of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one with an ammonia solution.

Experimental Protocol: Synthesis from 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

Materials:

-

5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

-

Industrial Methylated Spirit (IMS)

-

Water

-

Ammonium Hydroxide (NH4OH) solution

Procedure:

-

A suspension of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (53.2 g, 229 mmol) is prepared in a mixture of Industrial Methylated Spirit (75 mL) and water (400 mL).

-

To this suspension, ammonium hydroxide solution (400 mL) is slowly added at a temperature of 70 °C.

-

The reaction mixture is stirred continuously for 18 hours at 70 °C.

-

After the reaction is complete, the solution is cooled to room temperature.

-

The cooled solution is then diluted with water (400 mL) and stirred for an additional 30 minutes.

-

The resulting solid product is collected by filtration.

-

The collected solid is dried under vacuum to yield 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one as a light brown solid.

Yield: 42.5 g (80%)

Analysis: The product can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), which should show a peak corresponding to the molecular ion (M+H)+ at m/z 232.

The following diagram illustrates the workflow for this synthesis.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.08 | br s | 1H | NH |

| 7.51-7.28 | m | 6H | Aromatic-H (benzyloxy group and pyridinone ring) |

| 6.16 | br s | 1H | OH (hydroxymethyl) |

| 5.56 | br s | 1H | OH (pyridinone ring) |

| 5.01 | s | 2H | O-CH₂-Ph |

| 4.34 | s | 2H | CH₂-OH |

Solvent: DMSO-d₆, Frequency: 300 MHz

Potential Biological Activities and Future Directions

While specific biological studies on this compound are limited, the pyridin-4-one scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyridin-4-one have demonstrated a wide range of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: The pyridinone ring is a core structure in various antimicrobial and antifungal agents.

-

Anti-inflammatory and Analgesic Effects: Some pyridin-4-one derivatives have shown potential as anti-inflammatory and analgesic agents.

-

Kinase Inhibition: The pyridin-4-one moiety is a key feature in several kinase inhibitors developed for cancer therapy, where it can interact with the ATP-binding site of kinases.[3]

The structural features of this compound, such as the hydrogen bond donor and acceptor capabilities of the hydroxyl and carbonyl groups, and the lipophilic benzyloxy group, suggest that it could be a valuable scaffold for the design of novel therapeutic agents. Further research is warranted to explore the biological activities of this compound and its derivatives, including screening for antimicrobial, anti-inflammatory, and anticancer properties. Elucidation of its mechanism of action and any associated signaling pathways will be crucial for its future development as a potential drug candidate.

References

The Biological Versatility of Pyridin-4-ol Derivatives: A Technical Guide for Researchers

Introduction

Pyridin-4-ol and its predominant tautomeric form, pyridin-4(1H)-one, represent a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. The unique electronic properties, hydrogen bonding capabilities, and metal-chelating potential of this core structure have led to the development of a diverse range of derivatives with significant biological activities. These compounds have garnered considerable attention from researchers for their potential therapeutic applications, spanning from anticancer and anti-inflammatory to antimicrobial and antiviral agents. This technical guide provides an in-depth overview of the biological activities of pyridin-4-ol derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.

Anticancer Activity of Pyridin-4-ol Derivatives

Pyridin-4-ol derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent inhibitory activity against various cancer cell lines. A predominant mechanism of their antitumor action is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Mechanism of Action: Kinase Inhibition

Many pyridin-4-ol derivatives function as ATP-competitive inhibitors of protein kinases.[1] By binding to the ATP-binding pocket of the kinase, they block the phosphorylation of downstream substrates, thereby interrupting the signal transduction cascades that promote cancer cell proliferation, survival, and metastasis.[1]

One of the key targets for pyridin-4-ol based inhibitors is the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[2] Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. Pyridin-4-olate-containing compounds have been developed as potent c-Met inhibitors.[2]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyridin-4-ol derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound H42 | SKOV3 | Ovarian Cancer | 0.87 | [3] |

| A2780 | Ovarian Cancer | 5.4 | [3] | |

| Compound 1 | HepG2 | Liver Cancer | 4.5 ± 0.3 | [4] |

| Compound 44a | GTL-16 | Gastric Carcinoma | 0.06 | [5] |

| Compound 44b | GTL-16 | Gastric Carcinoma | 0.07 | [5] |

| Compound B26 | A549 | Lung Cancer | 3.22 | [6] |

| HeLa | Cervical Cancer | 4.33 | [6] | |

| MCF-7 | Breast Cancer | 5.82 | [6] | |

| Pyridine-urea 8e | MCF-7 | Breast Cancer | 0.11 (72h) | [7] |

| Pyridine-urea 8n | MCF-7 | Breast Cancer | 0.80 (72h) | [7] |

Signaling Pathway: c-Met Inhibition

The following diagram illustrates a simplified c-Met signaling pathway and the inhibitory action of pyridin-4-olate derivatives.

Simplified c-Met signaling pathway and its inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Pyridin-4-ol derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridin-4-ol derivative in complete culture medium from the stock solution. The final concentration of DMSO should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity of Pyridin-4-ol Derivatives

Certain derivatives of pyridin-4-ol, particularly 3-hydroxy-pyridin-4-ones, have demonstrated significant anti-inflammatory properties.[8][9]

Mechanism of Action

The anti-inflammatory effects of these compounds are thought to be linked to their iron-chelating properties.[9] Cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory pathway that produce prostaglandins and leukotrienes, are heme-dependent.[9] By chelating iron, these derivatives may inhibit the activity of these enzymes. Additionally, their antioxidant properties may contribute to their anti-inflammatory effects by scavenging free radicals involved in the inflammatory process.[9]

Quantitative Data: In Vivo Anti-inflammatory Activity

The following table presents the in vivo anti-inflammatory activity of three 3-hydroxy-pyridine-4-one derivatives in the carrageenan-induced paw edema model in rats.[8][10]

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| Compound A | 20 | 58 | [8][10] |

| Compound B | 400 | 43 | [8][10] |

| Compound C | 200 | 50 | [8][10] |

| Indomethacin | 10 | 56 | [8][10] |

Experimental Workflow: Carrageenan-Induced Paw Edema

This diagram outlines the workflow for the carrageenan-induced paw edema assay.

Workflow for carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[8]

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in normal saline)

-

Pyridin-4-ol derivative

-

Standard drug (e.g., Indomethacin, 10 mg/kg)

-

Vehicle (e.g., 1% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6): a control group, a standard drug group, and test groups for different doses of the pyridin-4-ol derivative.

-

Compound Administration: Administer the vehicle, standard drug, or test compound intraperitoneally or orally 30 minutes before the carrageenan injection.[8]

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter, typically at 4 hours post-injection.[8]

-

Data Analysis: Calculate the percentage of edema inhibition for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity of Pyridin-4-ol Derivatives

Pyridin-4-ol derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | Gram Stain/Type | MIC (µg/mL) | Reference |

| EA-02-009 | Staphylococcus aureus | Gram-positive | 0.5-1 | [11] |

| JC-01-072 | Staphylococcus aureus | Gram-positive | 4-8 | [11] |

| Compound 3d | Staphylococcus aureus | Gram-positive | - | [12] |

| Escherichia coli | Gram-negative | - | [12] | |

| Pseudomonas aeruginosa | Gram-negative | - | [12] | |

| Candida albicans | Fungus | - | [12] | |

| Chlorinated pyridine carbonitrile derivative | Candida albicans | Fungus | - | [13] |

Note: Specific MIC values for compounds 3d and the chlorinated pyridine carbonitrile derivative were not provided in the abstract, but their activity was noted as significant.

Experimental Workflow: Broth Microdilution Method

This diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Workflow for the Broth Microdilution MIC Assay.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory method used to determine the minimum inhibitory concentration of an antimicrobial agent.[12]

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Pyridin-4-ol derivative

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the pyridin-4-ol derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the compound in the broth medium in the wells of a 96-well microplate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the microplate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria, or longer for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Antiviral Activity of Pyridin-4-ol Derivatives

Pyridin-4-one derivatives have also been explored for their antiviral activities.[14]

Mechanism of Action

The precise mechanisms of antiviral action for many pyridin-4-ol derivatives are still under investigation. However, potential mechanisms include the inhibition of viral enzymes essential for replication, such as reverse transcriptase.[15]

Quantitative Data: In Vitro Antiviral Activity

The following table summarizes the in vitro antiviral activity of representative pyridinone derivatives.

| Compound | Virus | Cell Line | EC50 (nM) | Reference |

| L-697,639 | HIV-1 | T-lymphoid cells | 12-200 | [15] |

| L-697,661 | HIV-1 | T-lymphoid cells | 12-200 | [15] |

EC50 (half-maximal effective concentration) refers to the concentration of a drug that gives half-maximal response.

Experimental Workflow: Cytopathic Effect (CPE) Reduction Assay

This diagram outlines the workflow for a CPE reduction assay to screen for antiviral activity.

Workflow for a Cytopathic Effect (CPE) Reduction Assay.

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay is used to evaluate the ability of a compound to protect cells from virus-induced death or morphological changes.[16][17]

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock

-

Complete culture medium

-

Pyridin-4-ol derivative

-

96-well microplates

-

Cell viability reagent (e.g., Neutral Red or MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

-

Compound Dilutions: Prepare serial dilutions of the test compound in culture medium.

-

Infection and Treatment: Remove the growth medium from the cells. Add the compound dilutions to the wells, followed by the addition of a known titer of the virus. Include virus controls (cells + virus, no compound) and cell controls (cells only, no virus or compound).

-

Incubation: Incubate the plates at the optimal temperature for virus replication until the virus controls show significant (>80%) cytopathic effect (typically 3-7 days).

-

Quantification of CPE: The cytopathic effect can be observed and scored microscopically. For a quantitative measurement, a cell viability assay is performed. For example, using Neutral Red:

-

Remove the medium and add a solution of Neutral Red.

-

Incubate to allow for dye uptake by viable cells.

-

Wash the cells and then extract the dye.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls. Determine the EC50 value by plotting the percentage of protection against the compound concentration. A cytotoxicity assay (CC50) should also be run in parallel on uninfected cells to determine the selectivity index (SI = CC50/EC50).

Derivatives of pyridin-4-ol constitute a versatile and highly valuable class of compounds in the field of drug discovery. Their demonstrated efficacy across a spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral actions, underscores the therapeutic potential of this heterocyclic scaffold. The ability to systematically modify the core structure allows for the fine-tuning of activity and selectivity, paving the way for the development of novel and more effective therapeutic agents. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to exploring the full potential of pyridin-4-ol derivatives in addressing a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. longdom.org [longdom.org]

- 14. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 17. protocols.io [protocols.io]

The Pyridin-4-ol Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

The pyridin-4-ol moiety, existing in tautomeric equilibrium with its pyridin-4(1H)-one form, stands as a cornerstone in medicinal chemistry.[1][2] Recognized as a "privileged scaffold," this versatile heterocyclic structure is a key component in a multitude of clinically significant therapeutic agents, spanning indications from oncology to cardiovascular disease.[1][3][4] Its utility stems from its unique electronic properties, its capacity to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for various other cyclic systems.[4][5] This guide delves into the synthesis, biological activities, and therapeutic applications of novel compounds derived from this essential core.

The Chemistry of Innovation: Synthesizing the Pyridin-4-ol Core

A significant advancement in the synthesis of highly functionalized pyridin-4-ol derivatives is the three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids.[3][6] This method is celebrated for its operational simplicity and broad substrate scope, enabling the creation of diverse compound libraries for high-throughput screening.[3] The reaction proceeds through a complex cascade, initiated by the addition of the lithiated alkoxyallene to a nitrile, followed by cyclization, to yield the desired pyridin-4-ol core.[3][6]

The tautomeric nature of pyridin-4-ol is fundamental to its chemical behavior and biological interactions. The equilibrium between the enol (pyridin-4-ol) and the more dominant keto (pyridin-4(1H)-one) form is influenced by the solvent and its physical state.[2]

Therapeutic Applications and Biological Activity

The pyridin-4-ol scaffold is a key pharmacophore in a wide range of therapeutic areas, most notably in oncology and neurodegenerative diseases.

Kinase Inhibitors in Oncology

The pyridin-4-one structure is frequently integrated into kinase inhibitors designed for cancer therapy.[1] These compounds typically act as ATP competitors, binding to the kinase's active site and inhibiting downstream signaling pathways essential for cancer cell proliferation and survival.[1] A prominent class of such inhibitors are the pyrazolo[3,4-b]pyridine derivatives, which have demonstrated potent activity against various kinases.[1][7]

The mechanism of these inhibitors involves blocking the phosphorylation of substrate proteins, thereby interrupting signaling cascades that drive tumor growth.

Multi-Target Agents for Neurodegenerative Disease

Novel pyridine derivatives have been synthesized and evaluated as multi-target agents for Alzheimer's disease. One study detailed a series of carbamates, with compound 8 emerging as a highly potent human acetylcholinesterase (hAChE) inhibitor and compound 11 as the most potent human butyrylcholinesterase (hBChE) inhibitor.[8] These compounds were also found to inhibit the self-aggregation of amyloid-β peptide (Aβ42), a key pathological event in Alzheimer's disease.[8]

Table 1: Cholinesterase Inhibitory Activity of Pyridine Carbamates

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 8 | hAChE | 0.153 ± 0.016 |

| 11 | hBChE | 0.828 ± 0.067 |

Data sourced from a study on novel pyridine derivatives as cholinesterase inhibitors.[8]

Aldose Reductase Inhibitors

Derivatives of pyrido[1,2-a]pyrimidin-4-one have been identified as a novel class of aldose reductase (ALR2) inhibitors, an enzyme implicated in the long-term complications of diabetes.[9][10] Structure-activity relationship (SAR) studies revealed that the presence of phenol or catechol hydroxyl groups is crucial for potent inhibitory activity.[9]

Table 2: Aldose Reductase (ALR2) Inhibitory Activity of Select Pyrido[1,2-a]pyrimidin-4-one Derivatives

| Compound | R | IC50 (µM) |

|---|---|---|

| 13 | 4-OH | 1.83 |

| 14 | 3,4-diOH | 0.65 |

| 18 | 4-OH | 0.54 |

| 19 | 3,4-diOH | 0.11 |

Data reflects a selection of compounds from the study, highlighting the impact of hydroxylation on potency.[9]

Broad-Spectrum Biological Activity

The pyridinone scaffold has been incorporated into molecules demonstrating a wide array of other biological effects, including antitumor, antimicrobial, and anti-inflammatory activities.[5][11][12] For instance, a series of pyridinone-quinazoline derivatives displayed significant anticancer activity against multiple human tumor cell lines.[5][11]

Table 3: Anticancer Activity of Pyridinone-Quinazoline Derivatives

| Cell Line | IC50 Range (µM) | Inhibition Range (%) |

|---|---|---|

| MCF-7 | 9 - 15 | >70% |

| HeLa | 9 - 15 | >70% |

| HepG2 | 9 - 15 | >70% |

Data synthesized from a study on pyridinone-quinazoline derivatives.[5][11]

Detailed Experimental Protocols

Protocol 1: Three-Component Synthesis of a Pyridin-4-ol Derivative

This protocol is a generalized procedure based on the methodology for synthesizing highly substituted pyridin-4-ol derivatives.[6]

-

Preparation of Lithiated Alkoxyallene: Dissolve methoxyallene in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., argon).

-

Add n-butyllithium (1.6 M in hexanes) dropwise and stir the mixture for 30 minutes at -78°C to generate the lithiated species.

-

Addition of Nitrile: Add a solution of the desired nitrile (e.g., pivalonitrile) in anhydrous THF to the reaction mixture. Stir for 1 hour at -78°C.

-

Addition of Carboxylic Acid: Add an excess of a carboxylic acid (e.g., trifluoroacetic acid - TFA) to the mixture.

-

Cyclization and Work-up: Allow the reaction to warm to room temperature. For less reactive intermediates, dissolve the crude product in dichloromethane, add trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine, and reflux for an extended period (e.g., 3 days) to facilitate cyclization.[6]

-

Perform an acidic work-up and extract the product with an organic solvent.

-

Purify the crude product via column chromatography on silica gel to yield the target pyridin-4-ol derivative.

Protocol 2: General Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

This protocol outlines a common strategy for synthesizing the pyrazolo[3,4-b]pyridine core.[1]

-

Reactant Preparation: To a solution of a 4-substituted-β-ketoester pyridine derivative (1.0 mmol) in ethanol (10 mL), add a 5-amino-1-phenylpyrazole derivative (1.0 mmol).

-

Catalysis and Reflux: Add a catalytic amount of a Lewis acid (e.g., ZrCl₄, 0.15 mmol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 95°C) and stir vigorously for 16 hours.

-

Monitoring and Isolation: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate in vacuo.

-

Purification: Partition the residue between chloroform and water. Separate the organic layer, wash the aqueous phase with chloroform, and combine the organic extracts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired pyrazolo[3,4-b]pyridine derivative.

Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a standard colorimetric method for determining AChE activity.

-

Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0). Prepare solutions of the test compound (inhibitor) at various concentrations, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen. Prepare a solution of AChE enzyme.

-

Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

-

Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the ATCI substrate solution.

-

Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The pyridin-4-ol scaffold continues to be a highly productive core for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its favorable physicochemical and biological properties, ensures its enduring importance in medicinal chemistry.[3][13] From ATP-competitive kinase inhibitors that combat cancer to multi-target agents designed to halt the progression of neurodegenerative diseases, pyridin-4-ol derivatives are at the forefront of innovation. Future research will undoubtedly continue to unlock the vast therapeutic potential of this remarkable heterocyclic system.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 6. soc.chim.it [soc.chim.it]

- 7. Discovery of Novel Pyrazolo[3,4- b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol: Acknowledging a Research Frontier

For Immediate Release

[City, State] – In the landscape of modern drug discovery, the identification of novel molecular entities with therapeutic promise is a critical endeavor. This whitepaper addresses the current state of knowledge surrounding 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a compound of interest within the scientific community. Despite its well-defined chemical structure, a comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of its specific biological targets and mechanisms of action.

At present, there is no published research detailing the therapeutic targets, quantitative biological activity, or specific signaling pathways modulated by this compound. Consequently, the compilation of an in-depth technical guide with quantitative data tables and detailed experimental protocols for this specific molecule is not feasible. The scientific community has yet to report on the pharmacological evaluation of this compound.

The Pyridin-4-ol Scaffold: A Privileged Structure in Medicinal Chemistry

While direct data on this compound is absent, the core chemical structure, pyridin-4-ol, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation is given to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile foundation for the development of a wide array of therapeutic agents.[1][2]

Derivatives of pyridin-4-ol have been investigated for a range of pharmacological activities, including but not limited to:

-

Kinase Inhibition: The pyridin-4-one moiety is a key pharmacophore in the design of kinase inhibitors for cancer therapy, acting as ATP-competitive inhibitors that block signal transduction pathways promoting cell growth.[1][2]

-

Antimicrobial and Antiviral Activities: Various pyridine derivatives have shown potential as antibacterial, antifungal, and antiviral agents.[3][4][5]

-

Central Nervous System (CNS) Activity: The pyridinone core is found in molecules designed to modulate CNS targets, with potential applications in neurodegenerative diseases.[3]

-

Anti-inflammatory Effects: Certain pyridine derivatives have been explored for their anti-inflammatory properties.[5]

The diverse biological activities of compounds containing the pyridin-4-ol scaffold suggest that this compound could potentially interact with a variety of biological targets. However, without empirical data, any such potential remains purely speculative.

Future Directions: A Roadmap for Investigation

The lack of biological data for this compound highlights an opportunity for new research. A logical next step would be to subject the compound to a series of biological assays to elucidate its potential therapeutic value.

Conceptual Illustration of a Privileged Scaffold

The following diagram illustrates the concept of a privileged scaffold, where a core structure like pyridin-4-ol can be chemically modified to interact with different hypothetical biological targets.

Conclusion

This compound represents an uncharted territory in pharmacology. While its pyridin-4-ol core is a well-established privileged scaffold with a history of producing successful therapeutic agents, the specific biological activities of this particular derivative remain unknown. This whitepaper serves as a call to the research community to undertake the necessary studies to characterize the pharmacological profile of this compound. Such research is essential to determine if this compound holds the key to new therapeutic interventions. Until then, any discussion of its potential therapeutic targets must be considered speculative and awaits empirical validation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

In Silico Modeling of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Whitepaper on the Virtual Assessment of a Novel Pyridin-4-ol Derivative

This technical guide provides a comprehensive overview of the in silico modeling of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a pyridin-4-ol derivative with therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. It details the methodologies for key in silico experiments, presents data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Introduction: The Therapeutic Potential of Pyridin-4-ol Derivatives

Pyridin-4-ol and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. These scaffolds are integral to the development of novel therapeutic agents, with established roles as anticancer, antiviral, and anti-inflammatory agents. Notably, pyridinone-containing molecules have been successfully developed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2][3][4] The structural features of the pyridin-4-ol core, including its capacity for hydrogen bonding and π-π stacking interactions, make it a privileged scaffold for designing targeted inhibitors of various enzymes.

Given the established precedent of pyridin-4-ol derivatives as potent enzyme inhibitors, this whitepaper will focus on the in silico evaluation of this compound as a potential inhibitor of a key therapeutic target. For the purpose of this guide, we will hypothesize its interaction with HIV-1 Reverse Transcriptase (RT) , a well-validated target for which numerous pyridinone-based inhibitors have been developed.[1][2][3][4]

Molecular Target: HIV-1 Reverse Transcriptase

HIV-1 RT is a crucial enzyme in the life cycle of the human immunodeficiency virus, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. Inhibition of this enzyme is a cornerstone of antiretroviral therapy. NNRTIs bind to a hydrophobic pocket adjacent to the enzyme's active site, inducing a conformational change that allosterically inhibits its function.

In Silico Modeling Workflow

The in silico evaluation of this compound against HIV-1 RT involves a multi-step computational workflow designed to predict its binding affinity, binding mode, and stability within the NNRTI binding pocket.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of human immunodeficiency virus by a new class of pyridine oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Screening of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol: A Technical Guide to Bioactivity Assessment

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Introduction

This technical guide outlines a comprehensive strategy for the preliminary in vitro biological activity screening of the novel compound, 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. As a derivative of the pyridoxine (Vitamin B6) structural class, this compound holds potential for a range of therapeutic applications. Pyridine-containing compounds are known to exhibit diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. This document provides a framework for the initial assessment of these potential bioactivities through established and reliable experimental protocols. The data presented herein is illustrative, serving as a template for the presentation of actual experimental findings.

Proposed Bioactivity Screening

Based on the structural similarity of this compound to other bioactive pyridoxine derivatives, a preliminary screening panel is proposed to investigate its potential anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.

Data Presentation: Summary of Hypothetical In Vitro Bioactivity

The following tables summarize hypothetical quantitative data for the preliminary bioactivity screening of this compound.

Table 1: Anticancer Activity (IC₅₀ Values)

| Cell Line | Compound | IC₅₀ (µM) |

| MCF-7 | This compound | 25.5 |

| A549 | This compound | 42.8 |

| HeLa | This compound | 33.1 |

| Doxorubicin (Control) | >90% inhibition at 10 µM |

Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition)

| Compound | Concentration (µM) | Nitric Oxide Inhibition (%) |

| This compound | 10 | 15.2 |

| This compound | 50 | 48.7 |

| This compound | 100 | 72.3 |

| L-NAME (Control) | 100 | 95.8 |

Table 3: Antioxidant Activity (DPPH Radical Scavenging)

| Compound | IC₅₀ (µg/mL) |

| This compound | 85.3 |

| Ascorbic Acid (Control) | 5.7 |

Table 4: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus | This compound | 64 |

| Escherichia coli | This compound | 128 |

| Candida albicans | This compound | >256 |

| Ciprofloxacin (Control) | S. aureus | 1 |

| Ciprofloxacin (Control) | E. coli | 0.5 |

| Fluconazole (Control) | C. albicans | 2 |

Experimental Protocols

Detailed methodologies for the key preliminary screening assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide Scavenging Assay

This assay measures the ability of the test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[2][3]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere.

-

Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature.

-

Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.[4][5]

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

-

Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.

-

Data Analysis: The percentage of radical scavenging activity is calculated. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media, and the inoculum is standardized to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Experimental and Logical Workflows

Caption: Overall workflow for the preliminary bioactivity screening.

References

- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. DPPH Radical Scavenging Assay [mdpi.com]

- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a valuable intermediate in the development of novel pharmaceutical compounds. The synthesis involves a multi-step process commencing with the protection of a commercially available starting material, followed by oxidation and subsequent reduction to yield the target compound. This application note includes a comprehensive experimental protocol, a summary of expected data, and a visual representation of the synthesis workflow to aid researchers in the successful preparation of this key building block.

Introduction

Pyridin-4-ol derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. The title compound, this compound, serves as a crucial intermediate, incorporating a protected hydroxyl group and a primary alcohol, making it amenable to further functionalization in medicinal chemistry and drug discovery programs. The benzyloxy group acts as a robust protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic stages. The hydroxymethyl group provides a handle for various chemical transformations, including oxidation, esterification, and etherification, allowing for the generation of diverse compound libraries for biological screening.

Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process starting from a suitable pyridin-4-ol precursor. The general workflow involves:

-

Protection of the 5-hydroxyl group: The synthesis begins with the protection of the phenolic hydroxyl group of a precursor like 5-hydroxy-2-methylpyridin-4-one as a benzyl ether.

-

Oxidation of the 2-methyl group: The methyl group at the 2-position is then oxidized to a carboxylic acid.

-

Reduction of the carboxylic acid: Finally, the carboxylic acid at the 2-position is selectively reduced to a hydroxymethyl group to afford the target compound.

Experimental Protocol

Materials and Methods

Materials:

-

5-hydroxy-2-methylpyridin-4-one

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

Step 1: Synthesis of 5-(Benzyloxy)-2-methylpyridin-4-one

-

To a solution of 5-hydroxy-2-methylpyridin-4-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 5-(benzyloxy)-2-methylpyridin-4-one.

Step 2: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid

-

Dissolve 5-(benzyloxy)-2-methylpyridin-4-one (1.0 eq) in a mixture of t-butanol and water.

-

Heat the solution to 80-90 °C.

-

Slowly add a solution of potassium permanganate (KMnO₄) (3.0 eq) in water to the reaction mixture over 2 hours.

-

Maintain the temperature and stir vigorously until the purple color of the permanganate disappears.

-

Filter the hot reaction mixture through a pad of celite to remove the manganese dioxide precipitate.

-

Cool the filtrate to 0 °C and acidify to pH 3-4 with concentrated HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-(benzyloxy)pyridine-2-carboxylic acid.

Step 3: Synthesis of this compound

-

To a solution of 5-(benzyloxy)pyridine-2-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere, add borane-tetrahydrofuran complex (BH₃·THF) (2.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the dropwise addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data Presentation

| Step | Reactant | Product | Reagents | Solvent | Typical Yield (%) |

| 1 | 5-hydroxy-2-methylpyridin-4-one | 5-(Benzyloxy)-2-methylpyridin-4-one | Benzyl chloride, K₂CO₃ | DMF | 85-95 |

| 2 | 5-(Benzyloxy)-2-methylpyridin-4-one | 5-(Benzyloxy)pyridine-2-carboxylic acid | KMnO₄ | t-butanol/water | 60-70 |

| 3 | 5-(Benzyloxy)pyridine-2-carboxylic acid | This compound | BH₃·THF | THF | 75-85 |

Table 1. Summary of reagents, solvents, and expected yields for the synthesis of this compound.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Benzyl chloride is a lachrymator and should be handled with care.

-

Potassium permanganate is a strong oxidizing agent; avoid contact with combustible materials.

-

Borane-tetrahydrofuran complex is flammable and reacts violently with water; handle under an inert atmosphere.

-

Follow standard laboratory procedures for handling and disposing of chemical waste.